Dexverapamil is the purified (+)-enantiomer of verapamil, a well-known calcium channel blocker. [] While verapamil is used clinically as a racemic mixture for treating cardiovascular conditions, dexverapamil has garnered interest in scientific research primarily for its ability to modulate multidrug resistance (MDR) in cancer cells. [] This modulation effect stems from dexverapamil's interaction with P-glycoprotein (P-gp), a transmembrane protein encoded by the MDR1 gene, which acts as an efflux pump, expelling anticancer drugs from the cells and leading to drug resistance. []
Dexverapamil acts as a P-gp inhibitor, effectively blocking the efflux pump activity of P-gp. [] This inhibition leads to increased intracellular accumulation of anticancer drugs that are substrates of P-gp, thereby restoring their efficacy against MDR cancer cells. [, ] While both dexverapamil and its metabolite, nor-dexverapamil, exhibit comparable P-gp antagonism, they differ in their potency and pharmacokinetic properties. [, ] Notably, dexverapamil does not seem to affect the pharmacokinetics of all anticancer drugs; for example, it does not alter the steady-state concentration of etoposide. []
Dexverapamil, like its parent compound verapamil, is a hydrophobic molecule with limited solubility in water. [] This property is significant for its interaction with the lipid bilayer of cell membranes, where P-gp is located. The pKa of dexverapamil is 8.90, and its intrinsic solubility as a monomer is 6.6 x 10^-5 M. [] Interestingly, dexverapamil demonstrates a higher solubility than expected at a pH below 7.0 due to self-association, forming cationic dimers. [] This self-association behavior is further supported by its surface activity and its ability to increase the solubility of hydrophobic compounds like naphthalene and anthracene in aqueous solutions. []
Beyond its role as a chemosensitizer, dexverapamil has demonstrated a chemopreventive effect in reducing the incidence and size of preneoplastic lesions in a rat liver carcinogenesis model. []
Despite the initial promise, dexverapamil's clinical application has been hampered by its inherent cardiotoxicity and limited efficacy as a single-agent MDR modulator. [, , ] Future research directions could explore:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6